Chlorophyll B

Catalog No.
S644832
CAS No.
519-62-0
M.F
C55H70MgN4O6
M. Wt
907.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorophyll B

CAS Number

519-62-0

Product Name

Chlorophyll B

IUPAC Name

magnesium methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate

Molecular Formula

C55H70MgN4O6

Molecular Weight

907.5 g/mol

InChI

InChI=1S/C55H71N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b34-25+;/t32-,33-,36+,40+,51-;/m1./s1

InChI Key

NSMUHPMZFPKNMZ-VBYMZDBQSA-M

SMILES

Array

Synonyms

chlorophyll b

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]

Isomeric SMILES

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]

The exact mass of the compound Chlorophyll B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Chlorophyll - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorophyll B (CAS 519-62-0) is a highly specialized accessory photosynthetic pigment distinguished from its more abundant counterpart, Chlorophyll A, by the presence of a formyl group (-CHO) instead of a methyl group (-CH3) at the C7 position of the porphyrin ring . This single structural substitution fundamentally alters its electron density, polarity, and optical properties. In industrial and advanced research procurement, isolated and highly purified Chlorophyll B is primarily sourced as an analytical reference standard for environmental and food quality testing, a specialized photosensitizer for biomimetic dye-sensitized solar cells (DSSCs), and a structural probe for reconstituting light-harvesting complexes [1]. Buyers must prioritize purity, as crude plant extracts contain variable ratios of Chlorophyll A and B, which compromises quantitative reproducibility and precise wavelength targeting in advanced optical and electrochemical applications.

Substituting highly purified Chlorophyll B with Chlorophyll A or crude mixed-chlorophyll extracts inevitably leads to failure in precision workflows due to incompatible optical and physical properties. Crude extracts fluctuate wildly in their A:B ratios depending on the plant source and harvest conditions, rendering them useless for quantitative calibration or reproducible photosensitizer formulation [1]. Furthermore, attempting to use Chlorophyll A as a direct substitute fails because its absorption spectrum leaves a critical gap in the 450–460 nm range, which Chlorophyll B specifically covers . From a processability standpoint, Chlorophyll A is significantly more susceptible to thermal degradation (pheophytinization) than Chlorophyll B; processes that require heating will disproportionately destroy Chlorophyll A, shifting the baseline optical properties of the material [1]. Consequently, workflows requiring specific blue-light excitation, high thermal stability, or polar solvent compatibility mandate the procurement of pure Chlorophyll B.

Targeted Spectral Tuning for Optical and Photovoltaic Applications

The defining feature of Chlorophyll B is its distinct absorption spectrum. In 80% acetone, Chlorophyll B exhibits a Soret (B) band maximum at approximately 460 nm and a Qy band maximum at 647 nm. In contrast, Chlorophyll A absorbs at 432 nm and 664 nm . This ~28 nm red-shift in the blue region and ~17 nm blue-shift in the red region allows Chlorophyll B to capture photons that Chlorophyll A cannot [1].

Evidence DimensionAbsorption Maxima (Soret and Qy bands)
Target Compound DataChlorophyll B: ~460 nm (Soret), ~647 nm (Qy)
Comparator Or BaselineChlorophyll A: ~432 nm (Soret), ~664 nm (Qy)
Quantified Difference~28 nm red-shift in Soret band; ~17 nm blue-shift in Qy band
ConditionsSolvated in 80% aqueous acetone at room temperature

This distinct spectral profile is mandatory for multiplexed fluorescence assays and for broadening the light-harvesting window in solar cell formulations.

Superior Thermal Stability and Resistance to Pheophytinization

During thermal processing, chlorophylls degrade into pheophytins via the loss of their central magnesium ion. Kinetic studies demonstrate that Chlorophyll B is significantly more thermally stable than Chlorophyll A. Under heating conditions (70–100°C), Chlorophyll A degrades at a rate approximately twice as fast as Chlorophyll B[1]. The electron-withdrawing effect of the C7 formyl group in Chlorophyll B stabilizes the porphyrin ring, increasing the activation energy required for magnesium displacement [2].

Evidence DimensionThermal degradation rate (pheophytinization)
Target Compound DataChlorophyll B: Lower degradation rate constant, higher activation energy
Comparator Or BaselineChlorophyll A: Degrades ~2x faster under identical thermal stress
Quantified DifferenceApproximately 50% reduction in the rate of thermal degradation for Chlorophyll B
ConditionsAqueous heating models and purees at temperatures exceeding 60°C

Procuring Chlorophyll B ensures higher active-compound retention and better color/structural stability during high-temperature manufacturing or extraction processes.

Enhanced Polarity for Specialized Solvent Formulations

The substitution of a methyl group with a formyl group makes Chlorophyll B substantially more polar than Chlorophyll A. Consequently, Chlorophyll B exhibits high solubility in polar solvents like methanol, whereas Chlorophyll A is highly soluble in non-polar solvents like petroleum ether [1]. In reverse-phase HPLC workflows, this polarity difference causes Chlorophyll B to interact less with the hydrophobic C18 stationary phase, resulting in an earlier elution time compared to Chlorophyll A.

Evidence DimensionSolvent polarity compatibility and chromatographic retention
Target Compound DataChlorophyll B: High solubility in polar solvents (e.g., methanol)
Comparator Or BaselineChlorophyll A: High solubility in non-polar solvents (e.g., petroleum ether)
Quantified DifferenceDistinct partitioning coefficients and baseline resolution in reverse-phase chromatography
ConditionsLiquid-liquid extraction and C18 reverse-phase HPLC

This polarity profile dictates solvent selection for industrial extraction and formulation, and is critical for achieving baseline resolution in analytical chromatography.

Synergistic Efficiency in Biomimetic Solar Cells

In the development of dye-sensitized solar cells (DSSCs), utilizing a single chlorophyll type limits the light-harvesting efficiency. When Chlorophyll B derivatives are used as co-sensitizers alongside Chlorophyll A derivatives on mesoporous TiO2 films, the system mimics natural light-harvesting complexes. This co-sensitization strategy significantly enhances the power-conversion efficiency (PCE), achieving up to 5.4% in optimized biomimetic cells, a marked improvement over single-dye baselines[1].

Evidence DimensionPower-conversion efficiency (PCE)
Target Compound DataChlorophyll A + B co-sensitized DSSCs: PCE up to 5.4%
Comparator Or BaselineSingle-dye Chlorophyll A DSSCs: Lower PCE due to narrow absorption band
Quantified DifferenceSignificant enhancement in PCE via broadened spectral absorption (450-650 nm) and improved charge separation
ConditionsMesoporous TiO2 dye-sensitized solar cells under standard illumination

For photovoltaic R&D, procuring pure Chlorophyll B is essential for formulating co-sensitized dye mixtures that maximize solar energy conversion efficiency.

Analytical Reference Standards for Environmental and Food Testing

Due to its distinct polarity and absorption maxima (460 nm / 647 nm in acetone), highly purified Chlorophyll B is indispensable as a calibration standard for HPLC and UV-Vis spectrophotometry . It allows laboratories to accurately quantify the Chlorophyll A/B ratio, a critical metric for assessing phytoplankton populations in water quality testing and monitoring color degradation in thermally processed foods.

Co-Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Chlorophyll B is the right choice for advanced photovoltaic research aiming to create biomimetic solar cells. By acting as a co-sensitizer with Chlorophyll A, it fills the critical absorption gap in the 450–460 nm range, significantly boosting the overall power-conversion efficiency of the TiO2-based DSSC device [1].

Biochemical Reconstitution of Light-Harvesting Complexes

In structural biology and plant biochemistry, Chlorophyll B is strictly required for the in vitro folding and reconstitution of Light-Harvesting Complex II (LHCII). The specific hydrogen-bonding capabilities of its C7 formyl group are necessary for proper protein-pigment assembly, a process where Chlorophyll A cannot act as a substitute .

High-Temperature Food Colorant Formulations

Because Chlorophyll B exhibits a thermal degradation rate approximately half that of Chlorophyll A, it is the preferred precursor for natural green colorant formulations that must survive pasteurization or extrusion . Its resistance to pheophytinization ensures that the final product retains a stable yellowish-green hue rather than degrading into an undesirable olive-brown.

Hydrogen Bond Acceptor Count

10

Exact Mass

906.5145777 Da

Monoisotopic Mass

906.5145777 Da

Heavy Atom Count

66

UNII

5712ZB110R

Other CAS

519-62-0

Wikipedia

Chlorophyll_b

General Manufacturing Information

Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)-: ACTIVE

Dates

Last modified: 08-15-2023

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